

Siramesine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Siramesine hydrochloride*

Cat. No.: *B1663665*

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An In-depth Examination of its Chemical Properties, Signaling Pathways, and Experimental Protocols

Abstract

Siramesine hydrochloride is a potent and selective sigma-2 (σ_2) receptor agonist that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of **Siramesine hydrochloride**, detailing its chemical properties, elucidating its complex signaling pathways, and offering detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Properties

Siramesine hydrochloride, also known by its developmental code Lu 28-179, is a synthetic compound with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	224177-60-0	[1][2]
Molecular Formula	C ₃₀ H ₃₁ FN ₂ O·HCl	
Molecular Weight	491.04 g/mol	[1]
Solubility	Soluble in DMSO (up to 50 mM)	
Insoluble in water	[2]	
Storage	Store at -20°C	[3]

Pharmacological Properties

Siramesine hydrochloride is characterized by its high affinity and selectivity for the $\sigma 2$ receptor over the $\sigma 1$ receptor, making it a valuable tool for investigating the physiological and pathological roles of the $\sigma 2$ receptor.

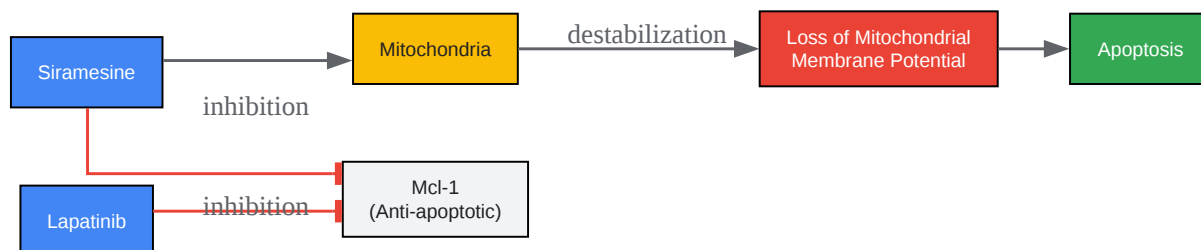
Parameter	Value	Source(s)
$\sigma 2$ Receptor Binding (K _i)	0.19 nM	
$\sigma 1$ Receptor Binding (K _i)	17 nM	
$\sigma 2$ Receptor Binding (IC ₅₀)	0.12 nM	[2][4]
$\sigma 1$ Receptor Binding (IC ₅₀)	17 nM	[2][4]

Signaling Pathways

Siramesine hydrochloride exerts its cellular effects through the modulation of multiple intricate signaling pathways, primarily leading to cell death in cancerous cells. These pathways involve the destabilization of mitochondria, inhibition of the mTOR pathway, and inactivation of the STAT3-MGMT signaling cascade.

Mitochondrial Destabilization and Apoptosis

Siramesine induces apoptosis through the intrinsic pathway by directly affecting mitochondrial integrity. This process is characterized by the loss of mitochondrial membrane potential and is independent of Bcl-2, a key regulator of apoptosis.[5][6] The combination of Siramesine with the tyrosine kinase inhibitor lapatinib has been shown to decrease the expression of the anti-apoptotic Bcl-2 family member Mcl-1.[7][8]

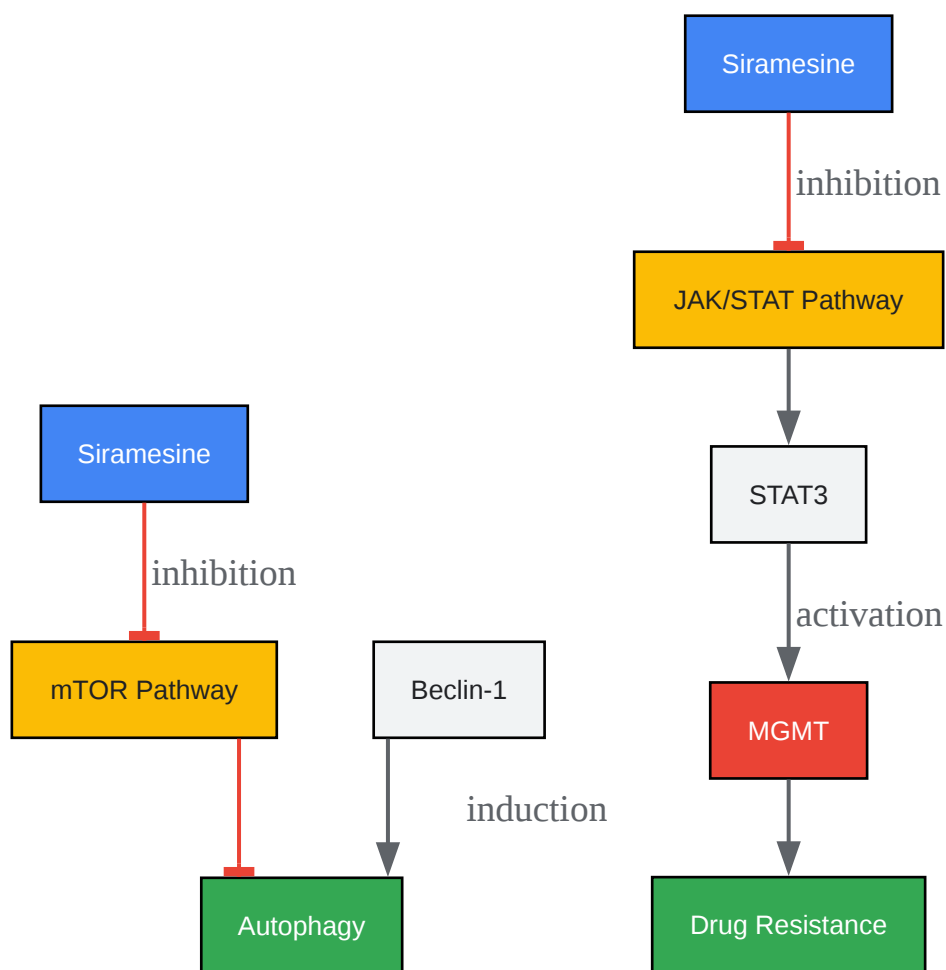


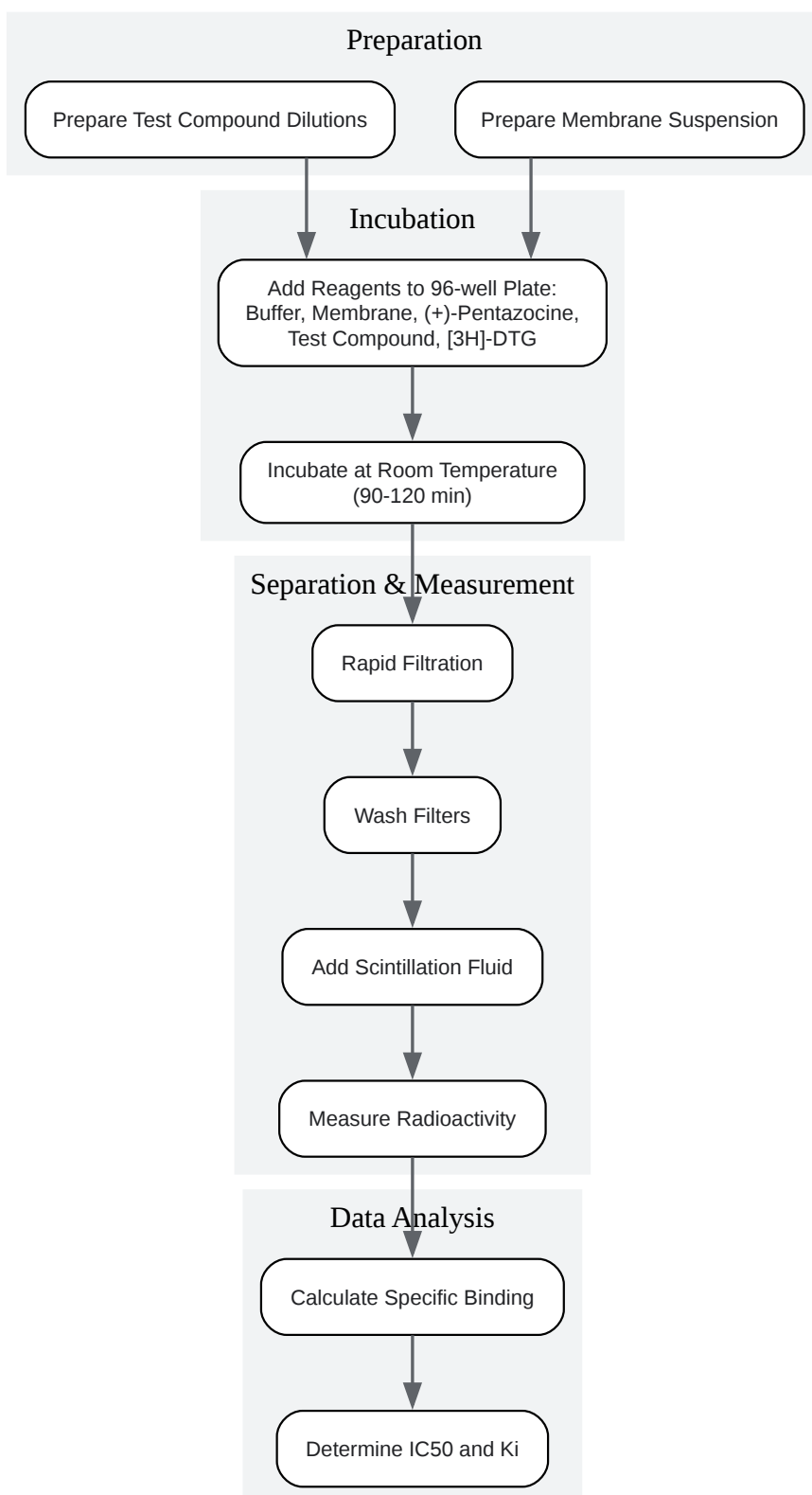
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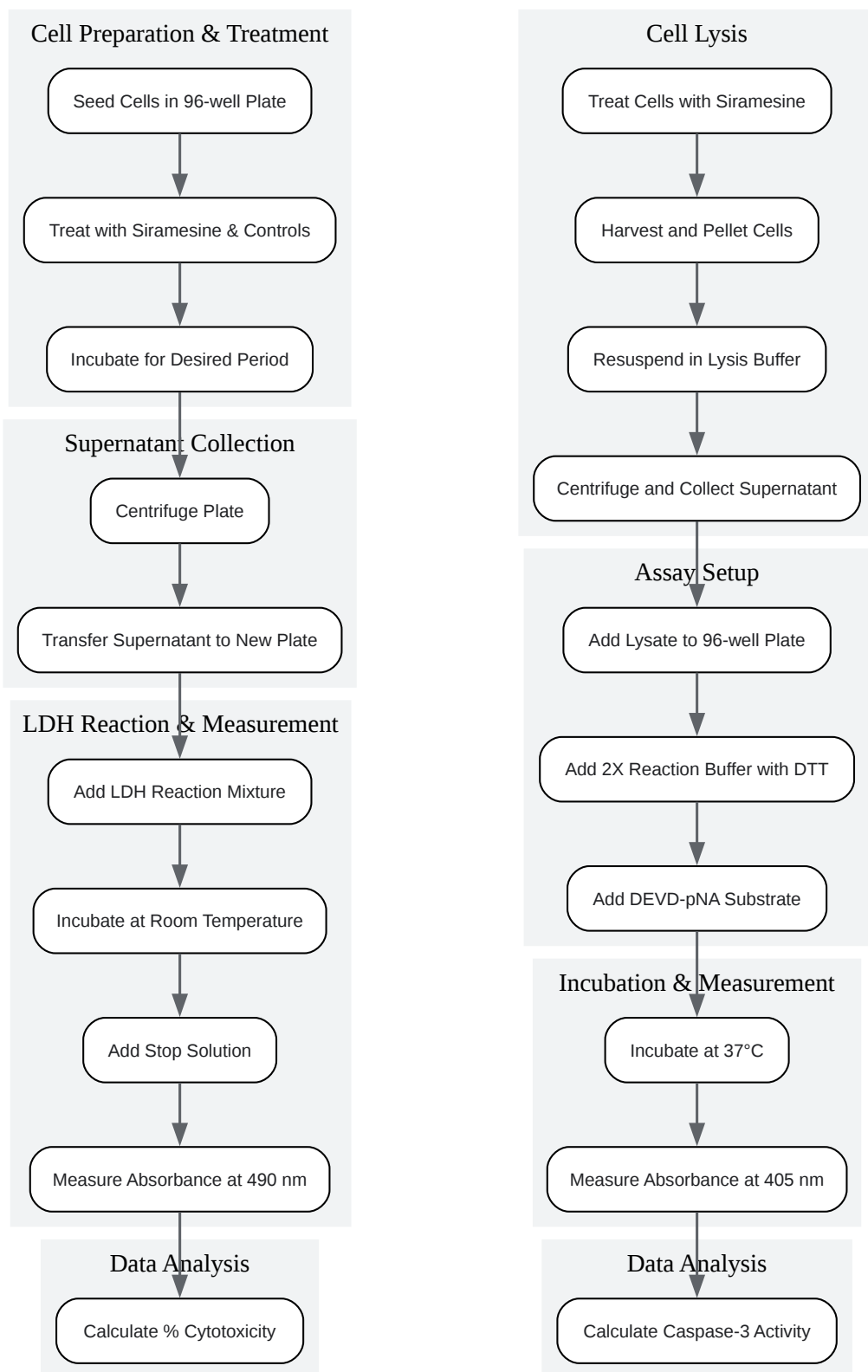
Siramesine-induced mitochondrial destabilization pathway.

mTOR Pathway Inhibition and Autophagy

Siramesine has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[9] This inhibition leads to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. The interaction of Beclin-1, a key autophagy-regulating protein, is crucial in this process.[9][10][11][12]







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- To cite this document: BenchChem. [Siramesine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663665#siramesine-hydrochloride-cas-number-and-chemical-properties\]](https://www.benchchem.com/product/b1663665#siramesine-hydrochloride-cas-number-and-chemical-properties)

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